molecular formula C29H27N3O3S B11536654 N-benzyl-4-methyl-N-(2-{[(2E)-2-(1-phenylethylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide

N-benzyl-4-methyl-N-(2-{[(2E)-2-(1-phenylethylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide

Cat. No.: B11536654
M. Wt: 497.6 g/mol
InChI Key: FYTAOPCGYAXBFN-JJKYIXSRSA-N
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Description

N-BENZYL-4-METHYL-N-(2-{N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics and inhibitors of various enzymes. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a phenylethylidene hydrazinecarbonyl moiety attached to a benzene sulfonamide core.

Preparation Methods

The synthesis of N-BENZYL-4-METHYL-N-(2-{N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENE-1-SULFONAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzyl Group: The benzyl group can be introduced through a substitution reaction between benzylamine and a suitable benzyl halide.

    Introduction of the Methyl Group: The methyl group is often added via a Friedel-Crafts alkylation reaction using methyl chloride and an aluminum chloride catalyst.

    Attachment of the Phenylethylidene Hydrazinecarbonyl Moiety:

    Formation of the Benzene Sulfonamide Core: The final step involves the sulfonylation of the benzene ring using a sulfonyl chloride reagent in the presence of a base such as pyridine.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

N-BENZYL-4-METHYL-N-(2-{N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: Acidic or basic hydrolysis can cleave the sulfonamide bond, leading to the formation of the corresponding amine and sulfonic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

N-BENZYL-4-METHYL-N-(2-{N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound in the development of new antibiotics and enzyme inhibitors. Its sulfonamide moiety is particularly effective in targeting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis.

    Biological Studies: The compound is used in studies investigating the inhibition of carbonic anhydrase, an enzyme involved in various physiological processes such as respiration and acid-base balance.

    Industrial Applications: It is employed in the synthesis of advanced materials, including polymers and resins, due to its ability to undergo various chemical modifications.

    Chemical Biology: The compound is used as a probe to study protein-ligand interactions and enzyme kinetics, providing insights into the molecular mechanisms of enzyme inhibition.

Mechanism of Action

The mechanism of action of N-BENZYL-4-METHYL-N-(2-{N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts folate synthesis in bacteria, leading to their death. Additionally, the compound can inhibit carbonic anhydrase by binding to its active site, thereby affecting various physiological processes.

Comparison with Similar Compounds

N-BENZYL-4-METHYL-N-(2-{N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENE-1-SULFONAMIDE can be compared with other sulfonamide compounds such as:

    Sulfamethoxazole: A widely used antibiotic that also targets dihydropteroate synthase but has a simpler structure.

    Sulfadiazine: Another sulfonamide antibiotic with a similar mechanism of action but different pharmacokinetic properties.

    N-Benzyl-p-toluene sulfonamide: Structurally similar but lacks the phenylethylidene hydrazinecarbonyl moiety, making it less effective in certain applications.

The uniqueness of N-BENZYL-4-METHYL-N-(2-{N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENE-1-SULFONAMIDE lies in its complex structure, which allows for multiple points of chemical modification and a broader range of biological activities.

Properties

Molecular Formula

C29H27N3O3S

Molecular Weight

497.6 g/mol

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-[(E)-1-phenylethylideneamino]benzamide

InChI

InChI=1S/C29H27N3O3S/c1-22-17-19-26(20-18-22)36(34,35)32(21-24-11-5-3-6-12-24)28-16-10-9-15-27(28)29(33)31-30-23(2)25-13-7-4-8-14-25/h3-20H,21H2,1-2H3,(H,31,33)/b30-23+

InChI Key

FYTAOPCGYAXBFN-JJKYIXSRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)N/N=C(\C)/C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NN=C(C)C4=CC=CC=C4

Origin of Product

United States

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